Synthesis of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one
Synthesis of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document details the primary synthetic strategy, which involves the condensation of anthranilic acid with 3-pyridyl isothiocyanate. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, characterization methods, and critical insights into process optimization. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged structure in drug development, renowned for its broad spectrum of pharmacological activities.[2][3] The fusion of a pyrimidine ring with a benzene ring creates a bicyclic system that can be readily functionalized at various positions to modulate its biological and physicochemical properties. Derivatives of quinazolinone have been investigated and developed for their potential as:
-
Anticancer Agents: Exhibiting activity against various cancer cell lines.[4]
-
Antimicrobial Agents: Showing efficacy against both Gram-positive and Gram-negative bacteria.[1][5]
-
Anti-inflammatory and Analgesic Agents: Demonstrating potent effects in preclinical models.[6]
-
Anticonvulsant and Antiviral compounds. [7]
The target molecule, 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one, incorporates three key structural motifs:
-
The Quinazolin-4(3H)-one Core: The foundational pharmacophore.
-
A 2-mercapto Group: This sulfur-containing functional group can act as a key site for further derivatization (S-alkylation) to generate a library of new compounds and may play a crucial role in binding to biological targets.[6][8]
-
A 3-pyridin-3-yl Substituent: The inclusion of a pyridine ring, a common bioisostere of a phenyl ring, can enhance solubility, introduce hydrogen bonding capabilities, and alter the molecule's electronic profile, often leading to improved pharmacokinetic properties and target engagement.
Core Synthesis Strategy and Mechanism
The most direct and widely employed method for synthesizing 2-mercapto-3-substituted-quinazolin-4(3H)-ones is the cyclocondensation reaction between anthranilic acid and a corresponding isothiocyanate.[9][10]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the quinazolinone ring, identifying anthranilic acid and 3-pyridyl isothiocyanate as the primary starting materials.
Caption: Retrosynthetic approach for the target molecule.
Reaction Mechanism
The reaction proceeds through a two-stage mechanism: initial thiourea formation followed by intramolecular cyclization and dehydration.
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Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amino group (-NH₂) of anthranilic acid on the electrophilic carbon atom of the isothiocyanate (-N=C=S) group of 3-pyridyl isothiocyanate.
-
Thiourea Intermediate Formation: This addition results in the formation of an N-(2-carboxyphenyl)-N'-(pyridin-3-yl)thiourea intermediate.
-
Intramolecular Cyclization: The carboxylic acid group of the intermediate, often facilitated by heat or a mild base, then undergoes an intramolecular nucleophilic acyl substitution with one of the thiourea nitrogens.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic quinazolinone ring system.
Caption: Key stages of the reaction mechanism.
Experimental Protocol
This protocol is an adaptation of established procedures for the synthesis of analogous compounds.[9]
Synthesis of Precursor: 3-Pyridyl Isothiocyanate
If not commercially available, 3-pyridyl isothiocyanate can be synthesized from 3-aminopyridine. A common method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent like iron(III) chloride or trichloroisocyanuric acid.[11][12]
Main Synthesis Protocol
Caption: A high-level experimental workflow diagram.
Reagents and Materials:
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Anthranilic acid
-
3-Pyridyl isothiocyanate
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Absolute Ethanol (Solvent)
-
Triethylamine (Base)
-
Round-bottom flask
-
Condenser
-
Heating mantle
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Magnetic stirrer
-
Filtration apparatus
Step-by-Step Procedure:
-
Charging the Flask: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (e.g., 10 mmol, 1.37 g).
-
Dissolution and Addition: Add absolute ethanol (40 mL) to the flask and stir until the anthranilic acid is mostly dissolved. To this suspension, add 3-pyridyl isothiocyanate (10 mmol, 1.36 g) followed by triethylamine (15 mmol, 2.1 mL).
-
Expert Insight: Triethylamine acts as a base. While not always strictly necessary, it can facilitate the reaction by deprotonating the carboxylic acid, preventing unwanted side reactions and potentially increasing the rate of the final cyclization step.[9]
-
-
Reaction under Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-5 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to observe the consumption of starting materials and the formation of the product.
-
Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate of the product should form. The mixture can be further cooled in an ice bath to maximize precipitation.
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Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filtered solid with a small amount of cold ethanol to remove any residual soluble impurities.
-
Purification and Drying: The crude product can be purified by recrystallization from hot ethanol to yield a pure solid. Dry the final product under vacuum.
Data and Characterization
The synthesized compound must be characterized to confirm its identity and purity.
Expected Results
The following table summarizes typical data expected from this synthesis.
| Parameter | Expected Value/Observation |
| Physical Appearance | Yellowish or off-white solid |
| Yield | 75-90% (Varies with conditions) |
| Melting Point | >200°C (Specific to the compound) |
| Solubility | Sparingly soluble in common organic solvents, soluble in DMSO |
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Expect to see aromatic protons from both the quinazolinone and pyridine rings, typically in the range of δ 7.0-9.0 ppm. A broad singlet corresponding to the -SH proton (or NH proton in the thione tautomer) may also be observed.
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¹³C NMR (DMSO-d₆): Signals for the carbonyl carbon (C=O) would appear around δ 160-170 ppm, and the thiocarbonyl carbon (C=S) around δ 175-185 ppm. Aromatic carbons will be in the δ 115-150 ppm range.
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FT-IR (KBr, cm⁻¹): Key peaks would include C=O stretching (around 1680 cm⁻¹), C=S stretching, N-H stretching (if in thione form, around 3100-3300 cm⁻¹), and C=C aromatic stretching.
-
Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the product (C₁₄H₁₀N₄OS).
Process Optimization and Green Chemistry Considerations
While the described protocol is robust, several modifications can be explored for process improvement and to align with green chemistry principles.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[7][13]
-
Solvent-Free Conditions: Some syntheses of quinazolinones can be performed under solvent-free conditions by heating the neat reactants, which minimizes solvent waste.[5]
-
Use of Greener Solvents: Exploring deep eutectic solvents (DESs) as an alternative to volatile organic solvents like ethanol has been shown to be effective for this class of reaction.[10] These solvents are often biodegradable, have low toxicity, and are non-flammable.
-
Catalyst Optimization: While triethylamine is effective, other bases or catalysts could be explored. For instance, the use of β-cyclodextrin in an aqueous medium has been reported as a green phase-transfer catalyst for similar syntheses.[14]
Conclusion
The synthesis of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one is reliably achieved through the well-established cyclocondensation of anthranilic acid and 3-pyridyl isothiocyanate. The procedure is straightforward, high-yielding, and amenable to modifications for process optimization and green chemistry applications. The resulting compound serves as a valuable scaffold for further chemical exploration in the pursuit of novel therapeutic agents, leveraging the rich pharmacological history of the quinazolinone core.
References
-
Šačkus, A., et al. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. [Link]
-
Talebpour, Z., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Reports in Pharmaceutical Sciences. [Link]
-
Ghiurca, M., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules. [Link]
-
Boya, P., et al. (2022). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Al-Bayati, R. I. H., & Moustafa, A. H. (2018). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. Celal Bayar University Journal of Science. [Link]
-
Foroughi, F., et al. (2015). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid. ResearchGate. [Link]
-
Komar, M., et al. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. [Link]
-
Alagarsamy, V., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. [Link]
-
Abdel Hamid, S. G., et al. (2000). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. ResearchGate. [Link]
-
Warrier, T., et al. (2016). 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
Khalaf, H. S., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]
-
Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (n.d.). RSC Publishing. [Link]
-
Li, Y., et al. (2017). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules. [Link]
-
Synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones as new analgesic, anti-inflammatory agents. (2019). LookChem. [Link]
-
Kumar, D., et al. (2022). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. [Link]
-
Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm. [Link]
-
Synthesis and antimicrobial study of mercaptoquinazolin derivatives. (2024). JGPT. [Link]
-
Drake, N. L., & Eaker, C. M. (1949). 3-aminopyridine. Organic Syntheses. [Link]
-
Kirilova, E., et al. (2024). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Bulgarian Chemical Communications. [Link]
-
Chen, W-C., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Organic & Biomolecular Chemistry. [Link]
-
El-Hashash, M. A., et al. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. ResearchGate. [Link]
-
A literature review on pharmacological aspects, docking studies and synthetic approaches of quinazoline and quinazolinone derivatives. (2024). Archiv der Pharmazie. [Link]
-
Al-Suhaimi, K. M., et al. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. PubMed. [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. JU | A literature review on pharmacological aspects, docking [aljouf-demo.accessapp.tn]
- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. ijarsct.co.in [ijarsct.co.in]
